molecular formula C9H6N4O2 B5789011 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one

Cat. No.: B5789011
M. Wt: 202.17 g/mol
InChI Key: MKAOREYFJCTWPB-UHFFFAOYSA-N
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Description

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is a heterocyclic compound that features a unique fusion of triazine and benzoxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one typically involves the reaction of 2-aminophenol with various reagents. One common method includes the condensation of 2-aminophenol with cyanuric chloride under basic conditions, followed by cyclization to form the desired triazino-benzoxazole structure .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazino-benzoxazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-amino-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAOREYFJCTWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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